Dehydroaripiprazole

Catalog No.
S644902
CAS No.
129722-25-4
M.F
C23H25Cl2N3O2
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroaripiprazole

CAS Number

129722-25-4

Product Name

Dehydroaripiprazole

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Synonyms

dehydro-aripiprazole, dehydroaripiprazole

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Dehydroaripiprazole is a pharmacologically active metabolite of aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. Its chemical formula is C23H25Cl2N3O2C_{23}H_{25}Cl_{2}N_{3}O_{2} and it is known for its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while functioning as an antagonist at serotonin 5-HT2A receptors . This compound plays a significant role in the therapeutic effects of aripiprazole, contributing to its efficacy in managing various psychiatric disorders.

The mechanism of action of dehydroaripiprazole is likely similar to that of Aripiprazole. Aripiprazole is known to act as a partial dopamine D2 receptor agonist and a serotonin 5-HT2A receptor antagonist []. This means it partially activates dopamine D2 receptors and blocks serotonin 5-HT2A receptors, which is thought to contribute to its antipsychotic effects. While the exact mechanism of dehydroaripiprazole is not fully elucidated, its structural similarity to Aripiprazole suggests a potential shared mechanism.

Data on the specific safety profile of dehydroaripiprazole is scarce. However, given its close relation to Aripiprazole, potential side effects of Aripiprazole use might be a relevant reference point. These reported side effects include drowsiness, dizziness, nausea, and movement disorders []. More research is needed to definitively establish the safety profile of dehydroaripiprazole.

Pharmacokinetic Studies

  • Understanding drug metabolism: Researchers are interested in understanding how the body metabolizes Aripiprazole and the role Dehydroaripiprazole plays in this process. Studies investigate factors influencing the conversion of Aripiprazole to Dehydroaripiprazole, including individual variations in enzyme activity and potential interactions with other medications. This information helps determine appropriate dosing strategies and potential drug interactions.
  • Developing analytical methods: Developing accurate and sensitive methods to measure Dehydroaripiprazole in biological samples is crucial for pharmacokinetic studies. Researchers have established various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, to quantify Dehydroaripiprazole in plasma and other matrices.

Investigating Therapeutic Effects

  • Contribution to Aripiprazole's efficacy: Some studies suggest that Dehydroaripiprazole might contribute to the antipsychotic and mood-stabilizing effects of Aripiprazole. Researchers are investigating the specific mechanisms by which Dehydroaripiprazole interacts with neurotransmitter systems in the brain, potentially complementing the actions of Aripiprazole.

Future Directions

  • Personalized medicine: Exploring the role of Dehydroaripiprazole in individual responses to Aripiprazole treatment could pave the way for personalized medicine. By understanding how Dehydroaripiprazole levels impact treatment outcomes, researchers might develop strategies to tailor treatment plans for individual patients.
  • Investigating broader applications: Dehydroaripiprazole's potential therapeutic effects beyond its role as a metabolite of Aripiprazole are being explored. Researchers are investigating its potential applications in treating other conditions, such as depression and bipolar disorder.

Dehydroaripiprazole undergoes several biochemical transformations. It is primarily formed through the oxidative metabolism of aripiprazole, involving the removal of hydrogen atoms from the molecule . The metabolic pathway includes reactions facilitated by cytochrome P450 enzymes, which convert aripiprazole into dehydroaripiprazole and other metabolites. These transformations can affect the pharmacokinetics and pharmacodynamics of the drug, influencing its therapeutic effects and side effects .

Dehydroaripiprazole exhibits significant biological activity, particularly in modulating dopaminergic and serotonergic systems. Studies indicate that it retains much of the pharmacological activity of aripiprazole, effectively influencing mood and cognition by balancing neurotransmitter levels in the brain . Its partial agonist activity at dopamine D2 receptors helps alleviate symptoms of schizophrenia while minimizing adverse effects commonly associated with traditional antipsychotics.

The synthesis of dehydroaripiprazole can be achieved through various methods, primarily starting from aripiprazole. One common approach involves:

  • Oxidation: Aripiprazole is subjected to oxidative conditions using reagents such as potassium permanganate or other oxidizing agents.
  • Isolation: The resulting dehydroaripiprazole is isolated through crystallization or chromatography techniques.

Alternative synthetic routes may involve modifications to the side chains or functional groups to enhance yield or purity .

Dehydroaripiprazole's primary application lies in its role as an active metabolite of aripiprazole, contributing to its therapeutic effects in treating mental health disorders. Additionally, recent studies suggest potential applications in other areas such as:

  • Antituberculosis Agents: Research indicates that derivatives of dehydroaripiprazole may possess antitubercular properties, opening avenues for new treatments against tuberculosis .
  • Neuropharmacology: Its unique receptor activity profile makes it a candidate for further investigation in neuropharmacological research aimed at developing new antipsychotic medications.

Interaction studies have demonstrated that dehydroaripiprazole interacts with various neurotransmitter receptors, notably dopamine and serotonin receptors. These interactions can influence both the efficacy and safety profiles of medications that are metabolized into this compound. Understanding these interactions is crucial for optimizing treatment regimens involving aripiprazole and its metabolites .

Several compounds share structural or functional similarities with dehydroaripiprazole. Below is a comparison highlighting their unique features:

Compound NameStructure SimilarityPrimary UseUnique Features
AripiprazoleParent compoundAntipsychotic for schizophrenia/bipolarPartial agonist activity at multiple receptors
OPC-14857Structural analogAntipsychoticEnhanced potency compared to aripiprazole
BrexpiprazoleStructural similarityAntipsychoticImproved receptor selectivity
CariprazineStructural similarityAntipsychoticUnique mechanism targeting D3 receptors

Synthetic Pathways for Dehydroaripiprazole Production

Dehydroaripiprazole, chemically known as 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one, represents a critical active metabolite synthesized through sophisticated multi-step organic chemistry processes [1] [2]. The primary synthetic approach involves the controlled dehydrogenation of aripiprazole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as the oxidizing agent [1] [3]. This transformation introduces a double bond in the quinolinone ring system, resulting in the formation of the pharmacologically active dehydroaripiprazole [1] [2].

The synthetic methodology begins with aripiprazole dissolved in anhydrous tetrahydrofuran, followed by the addition of trifluoroacetic acid and subsequent treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone under controlled atmospheric conditions [1]. The reaction proceeds at room temperature for approximately 40 minutes under nitrogen atmosphere, achieving yields of up to 92% [1]. The process requires careful monitoring through thin-layer chromatography to ensure complete consumption of the starting material [1].

The workup procedure involves aqueous basification using 50% sodium hydroxide solution to adjust the pH to 12, followed by extraction with dichloromethane [1]. The combined organic phases are dried over magnesium sulfate and concentrated to yield the crude product, which is subsequently purified through recrystallization techniques [1] [2].

Key Intermediate Compounds in Multi-Step Synthesis

The synthesis of dehydroaripiprazole involves several critical intermediate compounds that serve as building blocks in the multi-step synthetic pathway [3] [8]. The foundational intermediate is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which undergoes alkylation with 1,4-dibromobutane in the presence of potassium carbonate in dimethylformamide at 60°C to produce 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [3] [8].

Intermediate CompoundChemical FormulaMolecular Weight (g/mol)Role in Synthesis
7-Hydroxy-3,4-dihydro-2(1H)-quinolinoneC9H9NO2179.17Starting phenolic compound
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinoneC13H16BrNO2298.18Alkylated intermediate
1-(2,3-Dichlorophenyl)piperazineC10H12Cl2N2231.12Piperazine coupling partner
Aripiprazole (starting material)C23H27Cl2N3O2448.39Substrate for dehydrogenation
Dehydroaripiprazole (final product)C23H25Cl2N3O2446.37Final oxidized product

The piperazine component, 1-(2,3-dichlorophenyl)piperazine, represents another crucial intermediate that undergoes nucleophilic substitution with the bromobutoxy quinolinone derivative [3] [22]. This coupling reaction typically occurs in acetonitrile with sodium iodide catalysis, followed by reflux conditions in the presence of triethylamine [3] [8]. The resulting aripiprazole serves as the immediate precursor for dehydroaripiprazole formation through oxidative dehydrogenation [1] [3].

Catalytic Strategies for Piperazine Ring Formation

The formation and functionalization of the piperazine ring system in dehydroaripiprazole synthesis employs diverse catalytic strategies that enhance reaction efficiency and selectivity [9] [22]. The primary approach utilizes nucleophilic substitution mechanisms where 1-(2,3-dichlorophenyl)piperazine acts as the nucleophile in coupling reactions with appropriately functionalized quinolinone intermediates [3] [9].

Catalytic StrategyReagent/CatalystReaction ConditionsYield (%)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-mediated dehydrogenation2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneTetrahydrofuran, room temperature, 40 min92
Trifluoroacetic acid activationTrifluoroacetic acid12 mL per 0.16 mol substrateNot specified
Alkali metal base catalysisPotassium carbonate/Sodium hydroxideDimethylformamide, 60°C, potassium carbonate (1 equiv)Not specified
Phase transfer catalysisBenzyl tributyl ammonium bromideDimethylformamide, 150°C, microwave irradiationNot specified
Microwave-assisted synthesisQuaternary ammonium salts150°C, 30-45 min, focused microwaveNot specified

Modern synthetic approaches incorporate phase transfer catalysis using quaternary ammonium salts under microwave irradiation conditions [10]. These methodologies provide enhanced reaction rates and improved selectivity while minimizing the formation of undesired by-products [10]. The microwave-assisted procedures typically operate at 150°C for 30-45 minutes, offering significant advantages in terms of reaction time and energy efficiency [10].

The catalytic dehydrogenation process utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone proceeds through a hydride transfer mechanism [19] [20] [21]. This oxidizing agent demonstrates remarkable selectivity for the conversion of saturated quinolinone systems to their corresponding unsaturated analogs [19] [20]. The mechanism involves initial charge-transfer complex formation, followed by hydride abstraction and subsequent proton elimination to establish the double bond in the quinolinone ring [20] [21].

Process Optimization and Industrial-Scale Production

Industrial-scale production of dehydroaripiprazole requires comprehensive process optimization to ensure consistent quality, yield, and economic viability [15] [17]. The optimization parameters encompass reaction conditions, solvent selection, temperature control, and downstream processing methodologies [15] [24]. Critical process variables include maintaining anhydrous conditions, precise temperature control within ±2°C, and ensuring complete nitrogen atmosphere throughout the reaction sequence [1] [24].

Process ParameterOptimal ConditionsCritical Control PointsImpact on Quality
Reaction TemperatureRoom temperature (20°C)Temperature stability ±2°CSelectivity and yield optimization
Reaction Time40 minutes under nitrogenComplete consumption of starting materialComplete conversion
Solvent SystemAnhydrous tetrahydrofuranMoisture exclusion (<50 ppm)Prevents hydrolysis reactions
pH ControlpH 12 with 50% sodium hydroxidePrecise pH adjustmentEnsures product isolation
Workup MethodDichloromethane extractionPhase separation efficiencyRemoves impurities
Purification StrategyRecrystallization from ethanolCrystal form controlControls polymorphic form

Solvent selection plays a crucial role in process optimization, with tetrahydrofuran demonstrating superior performance due to its excellent solvating properties and chemical compatibility with the reaction conditions [23] [24] [27]. The anhydrous nature of tetrahydrofuran prevents unwanted hydrolysis reactions and maintains the integrity of sensitive intermediates [23] [27]. Industrial processes typically incorporate continuous moisture monitoring systems to ensure water content remains below 50 parts per million [24].

Temperature control represents another critical optimization parameter, as deviations can significantly impact reaction selectivity and product quality [15] [17]. The optimal reaction temperature of 20°C provides the ideal balance between reaction rate and selectivity, minimizing side product formation while ensuring complete conversion [1]. Industrial reactors employ sophisticated temperature control systems with automated feedback mechanisms to maintain precise thermal conditions [15].

The scalability of the dehydrogenation process has been demonstrated through large-scale synthesis protocols that maintain the high yields observed in laboratory-scale reactions [1] [8]. Industrial implementations typically employ multi-kilogram batch sizes with careful attention to mixing efficiency and heat transfer characteristics [8]. The reaction monitoring systems utilize high-performance liquid chromatography to track conversion progress and ensure optimal reaction endpoints [16].

Impurity Profiling and Quality Control Measures

Comprehensive impurity profiling and quality control measures are essential for ensuring the pharmaceutical-grade quality of dehydroaripiprazole [13] [16] [17]. The analytical framework encompasses multiple orthogonal techniques to characterize and quantify potential impurities arising from synthetic processes, degradation pathways, and storage conditions [13] [16]. High-performance liquid chromatography with ultraviolet detection at 245 nanometers serves as the primary analytical method for assay determination and related substance analysis [4] [13] [16].

Analytical ParameterSpecification LimitTest MethodAcceptance Criteria
Assay by High-Performance Liquid Chromatography98.0-102.0%Ultra High-Performance Liquid Chromatography-Ultraviolet at 245 nmWithin United States Pharmacopeia/European Pharmacopoeia limits
Related substances≤2.0% total impuritiesHigh-Performance Liquid Chromatography with gradient elutionIndividual: ≤0.5%, Total: ≤2.0%
Residual solventsInternational Council for Harmonisation Class 2/3 limitsGas Chromatography-headspace analysisPer International Council for Harmonisation Q3C guidelines
Heavy metals≤20 ppmInductively Coupled Plasma-Mass SpectrometryPer United States Pharmacopeia <232>
Polymorphic formForm V (thermodynamically stable)Powder X-ray Diffraction analysisConsistent with reference standard
Particle size distributionD90 ≤100 μmLaser diffractionSuitable for bioavailability

The impurity profile of dehydroaripiprazole includes potential process-related impurities such as unreacted starting materials, by-products from side reactions, and degradation products formed under stress conditions [16] [17]. The primary process impurities include residual aripiprazole, partially oxidized intermediates, and dimeric compounds resulting from coupling reactions [16]. Degradation impurities may arise from hydrolysis, oxidation, or photolytic processes, necessitating comprehensive stability studies under International Council for Harmonisation guidelines [16].

Advanced analytical techniques such as liquid chromatography-mass spectrometry provide structural elucidation capabilities for unknown impurities and enable trace-level quantification [13] [14]. The method validation protocols encompass specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness studies [16]. Linearity studies demonstrate acceptable correlation coefficients greater than 0.998 across the concentration ranges of 0.05-2.5 micrograms per milliliter for impurity analysis [16].

Polymorphic form control represents a critical quality attribute, with Form V identified as the thermodynamically stable polymorph under ambient conditions [2] [31]. Powder X-ray diffraction analysis serves as the primary technique for polymorphic characterization, with characteristic peaks providing definitive identification of the crystal form [2]. The stability relationship studies indicate that Form V remains stable in the temperature range of 5-60°C, while Form I becomes stable at temperatures ≥70°C [2] [31].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.1323824 g/mol

Monoisotopic Mass

445.1323824 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

2S514OZH3B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

129722-25-4

Metabolism Metabolites

Dehydro-aripiprazole is a known human metabolite of aripiprazole.

Wikipedia

Dehydroaripiprazole

Dates

Modify: 2023-08-15

Explore Compound Types